Product packaging for 5-Methylbenzo[d]thiazol-6-amine(Cat. No.:)

5-Methylbenzo[d]thiazol-6-amine

Cat. No.: B11775743
M. Wt: 164.23 g/mol
InChI Key: WODYVAQBKKLESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylbenzo[d]thiazol-6-amine (CAS 1782754-28-2) is a high-purity benzothiazole derivative supplied with a guaranteed purity of ≥98% . This compound is a valuable synthetic building block in medicinal chemistry, particularly in the development of novel multi-target therapeutic agents. Research indicates that structural analogs of this benzothiazole core are being investigated for their potent inhibitory activity against key enzymes, with one study showing a derivative exhibiting significant inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases . Furthermore, the benzothiazole pharmacophore is a key structural component in advanced antibacterial research, serving as a core scaffold for potent ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication . These inhibitors are promising candidates in the fight against resistant Gram-positive and Gram-negative ESKAPE pathogens. Researchers are also exploring the conjugation of benzothiazole inhibitors to siderophore mimics to enhance uptake in Gram-negative bacteria, a strategy that has shown improved antibacterial activity under iron-depleted conditions . This compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only, strictly for laboratory use, and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B11775743 5-Methylbenzo[d]thiazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,9H2,1H3

InChI Key

WODYVAQBKKLESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)SC=N2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications in Benzothiazole (B30560) Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups and vibrational modes of a molecule. For 5-Methylbenzo[d]thiazol-6-amine, these methods would be used to confirm the presence of the amine (N-H), methyl (C-H), and aromatic ring structures, as well as the characteristic vibrations of the benzothiazole core.

Specific FT-IR absorption data for this compound are not documented in available research. A hypothetical analysis would anticipate characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the benzothiazole ring system, and N-H bending vibrations.

No specific Raman spectroscopy data for this compound has been found in the literature. This technique would complement FT-IR by providing information on the non-polar bonds and symmetric vibrations of the molecule, particularly the C-S and C-C bonds of the heterocyclic and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Published 1H NMR spectra for this compound could not be located. An analysis would be expected to show distinct signals for the protons on the aromatic ring, the protons of the amino group, and the protons of the methyl group, with chemical shifts and splitting patterns confirming their connectivity.

Specific 13C NMR data for this compound is not available. This analysis would identify all unique carbon atoms in the molecule, including those in the methyl group and the distinct carbons of the fused benzothiazole ring system.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, this would confirm its molecular formula (C8H8N2S) and reveal characteristic fragmentation pathways of the benzothiazole ring and its substituents. However, specific experimental mass spectra for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₈H₈N₂S), the theoretical monoisotopic mass is calculated to be 164.0408 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure this mass with exceptional accuracy, usually within a few parts per million (ppm).

An experimental HRMS measurement yielding a mass value extremely close to the theoretical value would provide strong evidence for the presence of a compound with the elemental composition C₈H₈N₂S. This high degree of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For instance, HRMS data for various benzothiazole derivatives have been used to confirm their proposed structures in numerous studies. nih.govmdpi.com

ParameterValue
Molecular FormulaC₈H₈N₂S
Theoretical Monoisotopic Mass [M+H]⁺165.0486 Da
Hypothetical Measured Mass [M+H]⁺165.0483 Da
Mass Error-1.8 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ (m/z 165.0486) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a unique fingerprint that helps to confirm the molecular structure.

Loss of small neutral molecules: Such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the amine group and thiazole (B1198619) ring.

Ring cleavage: Fission of the thiazole or benzene (B151609) rings, leading to characteristic fragment ions. For example, fragmentation of the related compound 2-aminobenzothiazole (B30445) often results in ions corresponding to the loss of the amino group and subsequent ring cleavages. nih.gov

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the benzene ring.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, distinguishing it from its isomers, such as 2-amino-6-methylbenzothiazole. nih.gov High-resolution MS/MS further enhances this analysis by providing accurate mass measurements for each fragment ion, enabling the determination of their elemental compositions. nih.gov

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonPossible Neutral Loss
165.0[M+H - NH₃]⁺Ammonia (NH₃)
165.0[M+H - •CH₃]⁺Methyl Radical (•CH₃)
165.0[M+H - HCN]⁺Hydrogen Cyanide (HCN)

Electronic Spectroscopy and Other Complementary Characterization Methods

The electronic properties and potential for paramagnetic behavior of this compound are investigated using electronic spectroscopy techniques. These methods provide insights into the electronic transitions and the presence of unpaired electrons within the molecular system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated benzothiazole ring system. libretexts.org

The benzothiazole moiety acts as a chromophore, and the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the benzene ring is expected to influence the position and intensity of the absorption maxima (λmax). These substituents typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted benzothiazole core. Studies on various substituted benzothiazoles have shown absorption maxima in the range of 300-400 nm. nih.govresearchgate.net The specific λmax values and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states. nih.gov

Electronic TransitionExpected Wavelength Region (nm)Description
π → π~250-350Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. Typically high intensity. shu.ac.uk
n → π>300Excitation of a non-bonding electron (from N or S) to a π antibonding orbital. Typically lower intensity than π → π* transitions. shu.ac.uklibretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with one or more unpaired electrons, known as paramagnetic species. nih.gov As a diamagnetic molecule with all electrons paired in its ground state, this compound itself is ESR-silent and would not produce a signal.

However, ESR spectroscopy could be a valuable tool for studying paramagnetic derivatives of this compound. For instance, if this compound were to undergo a one-electron oxidation, it would form a radical cation with an unpaired electron. This radical species would be ESR-active, and the resulting spectrum could provide information about the distribution of the unpaired electron's spin density within the molecule. This can reveal details about the electronic structure of the radical and its interaction with its environment. While no specific ESR studies on this compound have been reported, the technique has been applied to investigate radical formation in systems containing other benzothiazole derivatives. mdpi.com

Computational Chemistry and Theoretical Modeling of Benzothiazole Derivatives

Molecular Docking Studies of Benzothiazole (B30560) Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a benzothiazole derivative, and a target protein.

Research on benzothiazole derivatives has demonstrated their potential to interact with various protein targets. For instance, a study involving (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone, a derivative of the core 6-methylbenzothiazole (B1275349) structure, revealed its promising binding interactions with the 5077 receptor protein. niscair.res.in The docking studies indicated a strong interaction, which was consistent with the observed in vitro biological activity. niscair.res.in Specifically, the compound with a 4-methoxyphenylamino group at the 2-position of the thiazole (B1198619) ring exhibited the highest binding interaction with the protein. niscair.res.in

In another study, benzothiazole-thiazole hybrids were designed and evaluated as potential inhibitors of the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com Molecular docking simulations of 51 analogues provided insights into their binding patterns within the hinge region, allosteric site, and activation loop of the enzyme. biointerfaceresearch.com These computational results were instrumental in identifying a competitive inhibitor of p56lck. biointerfaceresearch.com

Furthermore, molecular docking of other benzothiazole derivatives has been explored against various targets, including the Human Epidermal growth factor receptor (HER) enzyme and DNA, as well as E. coli dihydroorotase. nih.govnih.gov In the case of HER, certain benzo[d]thiazol-2-amine derivatives showed high binding affinities, suggesting their potential as anticancer agents. nih.gov Similarly, docking studies against E. coli dihydroorotase revealed that some N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides form hydrogen bonds with key residues in the active site, indicating their potential as antibacterial agents. nih.gov

While direct molecular docking studies on 5-Methylbenzo[d]thiazol-6-amine are not extensively reported in the available literature, the findings from these related derivatives provide a strong basis for predicting its potential interactions with various protein targets. The methyl and amine groups on the benzothiazole core are expected to influence its binding affinity and selectivity.

Table 1: Molecular Docking Studies of Benzothiazole Derivatives

DerivativeTarget ProteinKey FindingsReference
(4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone5077 receptor proteinShowed very good interaction with the protein. niscair.res.in
Benzothiazole-thiazole hybridsp56lck enzymeIdentified a competitive inhibitor and revealed structural features for inhibition. biointerfaceresearch.com
Benzo[d]thiazol-2-amine derivativesHuman Epidermal growth factor receptor (HER) enzyme and DNADemonstrated strong binding affinities, suggesting potential as cancer therapy candidates. nih.gov
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamidesE. coli dihydroorotaseFormed hydrogen bonds with active site residues, indicating potential antibacterial activity. nih.gov

Theoretical Insights into Reaction Mechanisms, Stability, and Biodegradation Pathways

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational methods can elucidate reaction mechanisms and predict potential degradation pathways.

DFT investigations on a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been conducted to understand its spectroscopic features and molecular structure. elsevierpure.com Such studies help in correlating experimental data with theoretical predictions and understanding the influence of substituents on the electronic properties of the benzothiazole scaffold. elsevierpure.com

The stability and reactivity of benzothiazole derivatives are significantly influenced by their chemical structure. For instance, theoretical studies on polythiophenes containing benzothiazole have shown that the addition of a benzothiazole unit can dramatically decrease the energy band gap, which is a crucial parameter for electronic applications. nih.gov This suggests that the benzothiazole moiety plays a significant role in the electronic properties of larger conjugated systems.

The biodegradation of benzothiazoles is an area of environmental significance. While computational predictions for this compound are not explicitly detailed in the literature, the general principles of microbial degradation of aromatic amines would likely apply. This would involve enzymatic reactions such as hydroxylation and ring cleavage, processes that could be modeled using computational methods to predict the likely metabolites and degradation intermediates.

Structure Activity Relationships Sar in Substituted Benzothiazole Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic characteristics of substituents on the benzothiazole (B30560) ring system are critical determinants of biological activity. nih.govpharmacyjournal.in The active sites for substitution on the benzothiazole molecule are positions 2, 4, 5, 6, and 7. pharmacyjournal.in

Specifically, at the C-6 position of the benzothiazole ring, the presence of a nitro or cyano group has been shown to enhance antiproliferative activity. nih.gov Furthermore, substitutions at the 2 and 6-positions have demonstrated significant anticancer potential. nih.gov The introduction of a methoxy (B1213986) group (-OCH3) at the 6-position of benzothiazole has been linked to enhanced antibacterial efficacy. pnrjournal.com

The following table summarizes the influence of various substituents at different positions on the biological activity of benzothiazole derivatives:

PositionSubstituentInfluence on Biological Activity
2Thiol group, amino group, pyrazoline moiety, phenyl with a lipophilic groupStrengthens activity. pharmacyjournal.in
4Methoxy group (-OCH3)Increases antibacterial activity. pharmacyjournal.in
4Chloro group (-Cl)Increases antifungal activity. pharmacyjournal.in
5Chloro (-Cl) or Fluoro (-F) groupIncreases potency. pharmacyjournal.in
6Hydroxyl (-OH), Methoxy (-OCH3), Methyl (-CH3)Boosts potency. pharmacyjournal.in
6Nitro (-NO2), Cyano (-CN)Increases antiproliferative activity. nih.gov

Role of the Amino Group and Methyl Substitution Patterns on Molecular Recognition and Efficacy

The amino group and methyl substitutions on the benzothiazole scaffold play a crucial role in molecular recognition and pharmacological efficacy. The amino group, particularly at the C-2 position, is a key pharmacophore that strengthens the biological activity of benzothiazole derivatives. pharmacyjournal.in For example, 2-aminobenzothiazole (B30445) derivatives are widely studied for various therapeutic applications. researchgate.net

The position of the amino group is critical. In the context of 2-(2′-aminophenyl)benzothiazole, the amino group in the 2'-position of the phenyl ring allows for the introduction of various substituents, thereby tuning the molecule's properties. mdpi.com The planarity of the molecule, influenced by the amino group and its substituents, can affect its interaction with biological targets. mdpi.com

Methyl substitutions also significantly modulate the biological profile of benzothiazole derivatives. A methyl group at the C-6 position is known to boost the compound's potency. pharmacyjournal.in In some instances, methyl substitution can enhance antioxidant activity. jchemrev.comjchemrev.com However, the effect of methyl substitution can be context-dependent; in certain anti-HIV compounds, methyl substitution was found to reduce biological potential. jchemrev.com Similarly, the addition of a methyl group to the 6-position on the benzothiazole ring reduced anti-tuberculosis activity in one study. jchemrev.com

The interplay between the amino and methyl groups is exemplified in the specific compound 5-Methylbenzo[d]thiazol-6-amine. Here, the methyl group at position 5 and the amino group at position 6 are expected to influence the molecule's electronic and steric properties, thereby affecting its binding to biological targets.

Identification of Key Pharmacophoric Features for Targeted Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For benzothiazole derivatives, several key pharmacophoric features have been identified for various targeted activities. chemistryjournal.net

A general observation is that hydrophobic moieties within the molecule are conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in For anticancer activity, substitutions at the 2 and 6-positions of the benzothiazole ring have shown significant potential. nih.gov Specifically, a benzylamine (B48309) moiety attached to the benzothiazole ring has been identified as an indispensable pharmacophore for certain anticancer activities, suggesting the need for a larger substituent at this position to promote a stable conformation. nih.gov

In the realm of antimicrobial agents, the benzothiazole ring system itself appears to enhance activity against certain bacteria like S. aureus. chemistryjournal.net For antitubercular activity, compounds bearing two nitro groups or a thioamide group have shown notable efficacy. chemistryjournal.net The presence of electron-withdrawing substituents such as -NO2, -COOH, and halogens generally leads to better antitubercular activity. chemistryjournal.net

The following table outlines some key pharmacophoric features and their associated biological activities:

Pharmacophoric FeatureTargeted Biological Activity
Benzylamine moiety on the benzothiazole ringAnticancer nih.gov
Hydrophobic moietiesCytotoxic activity pharmacyjournal.in
Substitutions at the 2 and 6-positionsAnticancer nih.gov
Two nitro groups or a thioamide groupAntitubercular chemistryjournal.net
Electron-withdrawing groups (e.g., -NO2, -COOH, halogens)Antitubercular chemistryjournal.net

Stereochemical Considerations and Conformational Effects on Bioactivity

The three-dimensional structure, including stereochemistry and conformational flexibility, of benzothiazole derivatives can significantly impact their biological activity. The conformation of a molecule determines how well it can fit into the binding site of a biological target, such as an enzyme or receptor. nih.gov

The planarity of the benzothiazole ring system and its substituents can also play a role. In 2-(2′-aminophenyl)benzothiazole derivatives, the angle between the benzothiazole plane and the phenyl ring can vary depending on the substituents, which in turn can influence their biological properties. mdpi.com

Furthermore, stereoelectronic effects, which involve the influence of the electronic properties of atoms or groups on the stereochemistry of a molecule, are also crucial. In heterocyclic γ-amino acids based on thiazole (B1198619) rings, a 1,4-S···O interaction between the thiazole sulfur and a carboxamide oxygen was found to stabilize a specific conformation, preorganizing the molecule into a turn structure. acs.org This highlights how subtle electronic interactions can dictate the preferred conformation and, consequently, the biological function.

Advanced Applications in Chemical Biology and Materials Science

Benzothiazole-Based Fluorescent Probes for Chemical Biology

The modification of the benzothiazole (B30560) core has led to a new generation of fluorescent probes for detecting and imaging biological species and processes with high sensitivity and selectivity. researchgate.netstemmpress.com These probes are designed to change their fluorescent properties upon interaction with specific analytes, providing a powerful tool for studying complex biological systems. epa.govresearchgate.net

Design Principles and Underlying Photophysical Mechanisms

The utility of benzothiazole-based fluorescent probes stems from several key photophysical mechanisms that can be engineered into their molecular structure. epa.govresearchgate.net These mechanisms—Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE)—are fundamental to their function as sensors. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT): In ICT-based probes, the molecule typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.goviitrpr.ac.in Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment and a highly polarized excited state. This process is sensitive to the local environment, and the presence of specific analytes can modulate the ICT process, resulting in a detectable change in the fluorescence emission. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that occurs in molecules containing a proton donor and a proton acceptor in close proximity, often linked by an intramolecular hydrogen bond. nih.govmdpi.com Upon excitation, a proton is rapidly transferred from the donor to the acceptor, creating a transient tautomer with a distinct, large Stokes-shifted fluorescence. nih.govmdpi.com The efficiency of the ESIPT process can be influenced by the binding of an analyte, leading to a ratiometric or "turn-on" fluorescent response. 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a classic example of an ESIPT fluorophore. mdpi.com

Photoinduced Electron Transfer (PET): PET-based sensors consist of a fluorophore linked to a receptor unit that can undergo a redox reaction. epa.goviitrpr.ac.in In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Binding of an analyte to the receptor alters its redox potential, inhibiting the PET process and "turning on" the fluorescence. epa.gov

Aggregation-Induced Emission (AIE): AIE is a phenomenon observed in certain molecules that are non-emissive in solution but become highly fluorescent upon aggregation. mdpi.comnih.govnih.gov This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. mdpi.com AIE-based probes are particularly useful for detecting analytes that induce aggregation or for imaging in environments where aggregation is favored. nih.govnih.gov Some probes have been designed to leverage both AIE and ESIPT mechanisms. rsc.orgresearchgate.netrsc.org

Development for Specific Biomolecule and Ion Detection

The versatility of the benzothiazole scaffold has enabled the development of probes for a wide range of biologically significant analytes. By strategically incorporating specific recognition moieties, researchers have created highly selective sensors for various ions and small molecules.

Below is a table summarizing the development of benzothiazole-based probes for specific analytes:

AnalyteProbe Design PrincipleOutcomeReference
H₂O₂ AIE-ESIPT with an aryl boric acid ester unit. mdpi.com"Turn-on" fluorescence upon reaction. mdpi.comnih.govnih.gov mdpi.comnih.govnih.gov
F⁻ Not explicitly detailed in the provided search results.Not explicitly detailed in the provided search results.
Cu²⁺ Quinoxaline–hydrazinobenzothiazole sensor. rsc.orgDistinct colorimetric and fluorescent changes. rsc.orgnih.gov rsc.orgnih.gov
Zn²⁺ (E)-N'-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene)-3,4,5-tris(benzyloxy)benzohydrazide (BT). nih.govEnhanced fluorescence response. nih.gov nih.gov
Hg²⁺ "AIE + ESIPT" mechanism with a desulfurization reaction. rsc.org"Turn-on" fluorescence with high selectivity. rsc.orgresearchgate.net rsc.orgresearchgate.net
Al³⁺ 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM). nih.govRatiometric detection with a blue-shift in emission. nih.govresearchgate.net nih.govresearchgate.net

Applications in Cellular and Subcellular Imaging Studies

A significant application of benzothiazole-based fluorescent probes is in the imaging of cellular and subcellular structures and processes. epa.govresearchgate.netstemmpress.com Their favorable properties, such as good cell permeability, low cytotoxicity, and bright fluorescence, make them ideal candidates for live-cell imaging. researchgate.netnih.govnih.gov

For instance, probes have been successfully used to image mitochondria, taking advantage of the organelle's unique microenvironment. nih.gov Benzothiazole derivatives have also been employed to monitor the levels of reactive oxygen species like hydrogen peroxide (H₂O₂) within living cells, providing insights into cellular stress and signaling pathways. nih.govnih.gov The ability to visualize these dynamic processes in real-time is crucial for understanding cellular function and disease pathogenesis. researchgate.netstemmpress.com

Development of Probes for Protein Aggregates

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov Benzothiazole derivatives have emerged as promising fluorescent probes for the detection of these protein aggregates, such as amyloid-beta (Aβ) and tau protein. nih.govnih.gov

Push-pull benzothiazole derivatives, for example, have shown high affinity for Aβ aggregates and have been used to visualize amyloid plaques in the brains of Alzheimer's disease models. nih.govnih.gov These probes typically exhibit a "turn-on" fluorescence response upon binding to the protein aggregates, allowing for their sensitive detection. elsevierpure.com The development of such probes is critical for both basic research into the mechanisms of these diseases and for the potential development of diagnostic tools. nih.govnih.gov

Benzothiazole Derivatives in Functional Materials Science

Beyond their applications in biological imaging, benzothiazole derivatives are valuable components in the field of materials science, particularly in the creation of functional dyes and pigments. researchgate.net The inherent aromatic and heterocyclic nature of the benzothiazole core provides a stable and tunable platform for developing materials with specific optical and electronic properties. researchgate.net

Applications in Dye Chemistry and Pigments

The extended π-conjugated system of many benzothiazole derivatives makes them excellent chromophores, leading to their use in a variety of dyes and pigments. researchgate.netresearchgate.net These compounds can be synthesized to absorb and emit light across the visible spectrum, making them suitable for a range of applications.

For example, novel solid-state fluorescent azo dyes based on a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine donor group have been synthesized. researchgate.net These dyes exhibit strong solid-state fluorescence and have been successfully used to dye polyester (B1180765) fabrics, producing deep red to bluish-red colors with good fastness properties. researchgate.net The photophysical properties of these dyes, including their large Stokes shifts, are attributed to the extensive π-electron delocalization and the existence of keto-enol tautomerism. researchgate.net Furthermore, benzothiazole-containing cyanine (B1664457) dyes have found applications as biological markers. researchgate.net

Integration into Polymer Systems for Novel Material Properties

The incorporation of specific functionalities into polymer backbones is a key strategy for developing materials with novel thermal, mechanical, and electronic properties. In principle, the amine and methyl groups on the benzothiazole core of 5-Methylbenzo[d]thiazol-6-amine could offer reactive sites for polymerization or act as modifiers in polymer blends. The aromatic and heterocyclic nature of the molecule suggests potential for creating polymers with high thermal stability and specific electronic characteristics.

However, a thorough review of scientific databases reveals a lack of specific studies detailing the synthesis and characterization of polymers incorporating the this compound moiety. Research in this area would typically involve copolymerization of the monomer with other electroactive or structural units to tailor the resulting polymer's properties for specific applications. The absence of such reports suggests that this particular derivative has not yet been a primary focus for polymer chemists.

Table 1: Potential Polymer Systems Incorporating this compound (Hypothetical)

Polymer TypePotential Monomer(s) for CopolymerizationAnticipated Novel Properties
PolyimidesPyromellitic dianhydride (PMDA), 4,4'-Oxydianiline (ODA)Enhanced thermal stability, improved solubility in organic solvents, potential for charge-transfer interactions.
Polyfluorenes9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) esterTuning of emission color, improved hole injection/transport properties in OLEDs.
PolyanilinesAniline (B41778)Modification of conductivity, enhanced processability, potential for electrochromic applications.

Note: This table is hypothetical and based on the known reactivity of similar aromatic amines and the general properties of the listed polymer classes. No experimental data for polymers containing this compound has been found.

Development of Optoelectronic Materials and Devices

Benzothiazole derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, often serving as electron-transporting or emissive materials. The electron-deficient nature of the benzothiazole ring system, combined with the electron-donating amine group in this compound, could, in theory, lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often desirable for fluorescent and phosphorescent materials.

Table 2: Predicted Optoelectronic Properties of this compound Derivatives (Theoretical)

PropertyPredicted CharacteristicRationale
AbsorptionUV-Vis region, potentially with a charge-transfer bandAromatic system with donor-acceptor character.
EmissionLikely fluorescence in the blue or green region of the spectrumDependent on the extent of conjugation and substitution.
Highest Occupied Molecular Orbital (HOMO)Relatively high energy levelInfluence of the electron-donating amine group.
Lowest Unoccupied Molecular Orbital (LUMO)Relatively low energy levelInfluence of the electron-accepting benzothiazole core.

Note: This table is based on theoretical predictions derived from the general electronic properties of benzothiazole and aniline moieties. Experimental verification is required.

Target Specific Molecular Interactions and Mechanistic Studies of Benzothiazole Derivatives

Molecular Mechanisms of Anticancer Activity

The anticancer properties of benzothiazole (B30560) derivatives are attributed to their ability to modulate key cellular processes involved in cancer cell proliferation and survival. These mechanisms include the inhibition of critical enzymes, interaction with genetic material, and disruption of the cellular skeleton. A review of various benzothiazole derivatives has highlighted that their anticancer effects are often linked to mechanisms such as tyrosine kinase inhibition and topoisomerase inhibition. nih.gov

Inhibition of Specific Kinase Activities

Kinases are a family of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Benzothiazole derivatives have been identified as potent inhibitors of various kinases, thereby blocking the signaling pathways that drive tumor growth.

For instance, derivatives of 2-aminobenzothiazole (B30445) have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. nih.gov Virtual screening studies have shown that these compounds can fit into the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism. nih.gov Another example is the identification of a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which has demonstrated anti-tumor activity in preclinical models. nih.gov Src is a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

Table 1: Examples of Benzothiazole Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget KinaseSignificance in Cancer
2-AminobenzothiazolesEpidermal Growth Factor Receptor (EGFR)EGFR is overexpressed in many cancers, driving tumor growth. nih.gov
[7-(2,6-dichlorophenyl)-5-methylbenzo nih.govnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineSrc KinaseSrc kinase is involved in cancer cell proliferation and survival. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation)

DNA is a primary target for many anticancer drugs. Benzothiazole derivatives can exert their cytotoxic effects by interacting directly with DNA, leading to the inhibition of replication and transcription, and ultimately, cell death. One such mechanism is DNA intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix.

This mode of action has been demonstrated in related heterocyclic compounds, such as phenylquinoline-8-carboxamides. nih.gov For intercalation to occur, the molecule must possess a sufficiently large and planar chromophore. nih.gov The coplanar arrangement of the phenyl and quinoline (B57606) rings in active isomers allows them to bind via intercalation, which correlates with their in vivo antitumor activity. nih.gov While not directly demonstrated for 5-Methylbenzo[d]thiazol-6-amine itself, the structural similarities suggest that benzothiazole derivatives with appropriate planar structures could act as DNA intercalators. Furthermore, inhibition of topoisomerases, enzymes that regulate DNA topology, is another key anticancer mechanism of benzothiazoles. nih.gov

Interference with Microtubule Dynamics

Microtubules are dynamic protein filaments that form part of the cell's cytoskeleton and are essential for cell division, motility, and intracellular transport. Interference with microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Certain benzothiazole-containing compounds have been shown to disrupt microtubule function. For example, some 6-fluoro-triazolo-benzothiazole analogues have demonstrated antimitotic activity by inhibiting the proliferation of cancer cells. pensoft.net Molecular docking studies suggest that these compounds have the potential to inhibit tubulin polymerization, which is the process of microtubule formation. pensoft.net This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Similarly, other heterocyclic compounds have been shown to be potent microtubule-destabilizing agents. nih.gov

Elucidation of Antimicrobial Efficacy Mechanisms

Benzothiazole derivatives have also emerged as promising antimicrobial agents, with mechanisms targeting essential bacterial and fungal cellular processes that are distinct from those in mammalian cells.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are type II topoisomerases that are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for antibacterial drug development. nih.gov Benzothiazole-based compounds have been developed as potent inhibitors of these enzymes. nih.govrsc.org

These inhibitors typically act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govrsc.org By binding to the ATP-binding site, they prevent the enzymes from carrying out their function of introducing negative supercoils into DNA, which is a critical step for bacterial survival. nih.gov Research has led to the development of 5-substituted 2-aminobenzothiazole-based inhibitors with broad-spectrum activity against problematic ESKAPE pathogens, which are a common cause of hospital-acquired infections. nih.gov

Table 2: Benzothiazole Derivatives as Bacterial Topoisomerase Inhibitors

Compound ClassTarget EnzymesMechanism of Action
Benzothiazole-based inhibitorsDNA gyrase and Topoisomerase IVATP-competitive inhibition of GyrB and ParE subunits. nih.govnih.govrsc.org
5-substituted 2-aminobenzothiazolesDNA gyrase BPotent inhibition leading to broad-spectrum antibacterial activity. nih.gov

Disruption of Fungal Ergosterol (B1671047) Biosynthesis

Ergosterol is the major sterol component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. plos.org The ergosterol biosynthesis pathway is a key target for antifungal drugs because it is absent in humans. plos.orgnih.gov

Certain benzothiazole derivatives have been shown to exert their antifungal activity by inhibiting this pathway. For example, 6-amino-2-n-pentylthiobenzothiazole (B1222970) was found to significantly reduce the levels of ergosterol in Saccharomyces cerevisiae. nih.gov The study hypothesized that this compound inhibits the demethylation of sterols at the C-4 position, disrupting the normal biosynthetic pathway and leading to the accumulation of non-functional sterols. nih.gov This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to growth inhibition.

Membrane Perturbing Mode of Action (e.g., Membrane Depolarization)

The integrity of the cell membrane is crucial for the survival of microorganisms. Some antimicrobial agents exert their effects by disrupting this barrier, leading to leakage of intracellular contents and dissipation of the membrane potential. Certain 2-phenylbenzothiazole (B1203474) derivatives have been investigated for their ability to perturb the cytoplasmic membrane of bacteria such as S. aureus and E. coli. researchgate.net These compounds have been shown to induce membrane depolarization, a key indicator of membrane damage. researchgate.net For instance, studies on 2-(4'-aminophenyl) benzothiazole derivatives have demonstrated their potential to alter membrane permeability, suggesting a mechanism of action that involves direct interaction with the lipid bilayer or membrane-associated proteins. researchgate.net This membrane-perturbing activity is a significant aspect of their antimicrobial properties, leading to a bactericidal effect.

Intracellular Target Modulation (e.g., DNA Cleavage)

Beyond the cell membrane, the intracellular machinery of microorganisms presents another key target for antimicrobial agents. DNA and its associated enzymes are particularly vulnerable. Novel benzothiazole-based compounds have been designed and synthesized as potential antimicrobial agents with dual inhibitory activity against DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to cell death.

Certain 2-aminobenzothiazole derivatives have shown the ability to induce G2/M cell cycle arrest in cancer cell lines, a phenomenon linked to the elevation of reactive oxygen species (ROS) and subsequent DNA double-strand breaks. nih.gov One such derivative, compound 41 , not only suppressed tumor cell proliferation but also led to a significant reduction in tumor burden in vivo. nih.gov Mechanistic studies revealed that this compound could decrease the phosphorylation level of CDK1 and increase the expression of CyclinB1, a key protein in the G2/M phase of the cell cycle. nih.gov While these studies were conducted in the context of cancer, they highlight the potential of aminobenzothiazole derivatives to interact with and modulate the function of DNA and its regulatory proteins.

Enzyme Inhibition Studies

The specificity of enzyme-inhibitor interactions makes them a cornerstone of modern drug discovery. Benzothiazole derivatives have been explored as inhibitors of a variety of enzymes implicated in different pathological conditions.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a valid strategy for the treatment of infections caused by these organisms. A series of 2-amino-6-arylbenzothiazoles have been synthesized and evaluated for their urease inhibitory activity. mdpi.compsu.edunih.gov

Notably, compounds with electron-donating groups on the 6-aryl substituent have shown potent inhibition. mdpi.com For example, 6-p-tolylbenzo[d]thiazol-2-amine, which is structurally similar to this compound, exhibited significant urease inhibition. mdpi.compsu.edu The inhibitory activities of several 2-amino-6-substituted benzothiazole derivatives are summarized in the table below.

CompoundSubstituent at Position 6IC₅₀ (µg/mL)Reference
2-amino-6-bromobenzothiazoleBromo28.4 mdpi.compsu.edu
6-p-tolylbenzo[d]thiazol-2-aminep-tolyl27.27 mdpi.compsu.edu
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine4-methoxyphenyl28.57 mdpi.com
6-phenylbenzo[d]thiazol-2-aminePhenyl26.35 mdpi.compsu.edu
Thiourea (Standard)-34.65 mdpi.com

Monoamine Oxidase (MAO) Inhibition

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme that catalyzes the final step in the digestion of carbohydrates, breaking them down into glucose which is then absorbed into the bloodstream. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes. nih.govresearchgate.net Several classes of benzothiazole derivatives have been investigated as inhibitors of α-glucosidase.

Novel benzothiazole-triazole and benzothiazole-oxadiazole hybrids have shown potent α-glucosidase inhibitory activity, with many compounds exhibiting significantly greater potency than the standard drug, acarbose. nih.govresearchgate.net The inhibitory activities of some of these derivatives are presented below.

Compound ClassDerivativeIC₅₀ (µM)Reference
Benzothiazole-TriazoleCompound 6s20.7 nih.gov
Benzothiazole-TriazoleCompound 6o22.3 nih.gov
Benzothiazole-TriazoleCompound 6e27.4 nih.gov
Benzothiazole-OxadiazoleVarious derivatives0.5 - 30.9 researchgate.net
Acarbose (Standard)-817.38 nih.gov

DprE1 Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov It is a validated and attractive target for the development of new anti-tubercular drugs. A class of compounds known as benzothiazinones (BTZs) has been identified as extremely potent inhibitors of DprE1. nih.gov These compounds act as prodrugs, being activated within the mycobacterium to a reactive nitroso species which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. nih.gov While BTZs contain a benzothiazine core, which is structurally related to the benzothiazole scaffold, direct inhibitory studies of simple aminobenzothiazoles like this compound against DprE1 are not widely reported. However, the known activity of BTZs suggests that the broader class of benzothiazole-containing molecules warrants further investigation as potential DprE1 inhibitors.

Human Glutathione S-Transferase P1-1 (hGSTP1-1) Inhibition

Human Glutathione S-Transferase P1-1 (hGSTP1-1) is an enzyme involved in the detoxification of various xenobiotics and is also implicated in the development of drug resistance in cancer cells. The inhibition of this enzyme is a key area of interest in the development of new therapeutic agents.

Research into the inhibition of the dimeric hGSTP1-1 has shown that certain compounds can inactivate the enzyme. nih.gov For instance, one mole of the antibiotic p-carboxyphenylazoxycyanide, also known as calvatic acid, has been found to inactivate one mole of the homodimeric enzyme, which possesses two catalytically equivalent active sites. nih.gov The mechanism of this inactivation involves the formation of two disulfide bridges per dimer, likely between Cys47 and Cys101. nih.gov This is supported by the fact that treatment of the inhibited enzyme with dithiothreitol (B142953) leads to the recovery of all titratable thiol groups and the original catalytic activity of hGSTP1-1. nih.gov

Receptor Binding and Modulation Studies

Serotonin (B10506) 5HT1A Receptor Interaction

The serotonin 5HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, cognition, and emotion. nih.gov Dysfunction of this receptor has been linked to major depressive disorder (MDD). nih.gov Consequently, it is a significant target for the development of antidepressants and other psychotropic drugs.

The synthesis and evaluation of various benzothiazole-based compounds have been undertaken to identify novel dual-acting 5HT1A receptor and serotonin transporter (SERT) inhibitors. nih.gov Certain compounds have demonstrated moderate binding affinity at both the 5HT1A receptor and the SERT site, indicating their potential for further development as dual-acting agents. nih.gov Notably, some of these compounds exhibit low affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which is a desirable characteristic as it is associated with a reduced risk of cardiovascular side effects. nih.gov

Orexin (B13118510) Receptor Modulation

Orexin receptors, which include orexin 1 (OX1) and orexin 2 (OX2) receptors, are involved in the regulation of wakefulness, appetite, and reward pathways. The modulation of these receptors is a promising strategy for the treatment of sleep disorders, such as insomnia, as well as addiction and anxiety. While research into the direct modulation of orexin receptors by this compound is not extensively documented in the provided results, the broader class of benzothiazole derivatives has been explored for its interaction with various G protein-coupled receptors, a family to which orexin receptors belong.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Inhibition

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating genes involved in cellular differentiation, development, and metabolism. scbt.com The PPARα isoform is particularly important for its role in lipid metabolism, primarily in the liver. scbt.com PPARα inhibitors are compounds that bind to the receptor and prevent the conformational changes necessary for its activation, thereby blocking its transcriptional activity. scbt.com

One notable non-competitive inhibitor of PPARα is MK886. nih.gov This compound has been shown to inhibit PPARα by preventing the conformational change required for the formation of the active complex. nih.gov Research has also explored benzothiazole derivatives as PPAR agonists. For instance, a study on 2-methyl-2-(o-tolyloxy)propanoic acid derivatives, based on the structure of the PPAR pan-agonist bezafibrate, identified MHY2013 as a potent activator of all three PPAR subtypes. nih.gov

Future Directions and Emerging Research Avenues for 5 Methylbenzo D Thiazol 6 Amine Research

Development of Novel and Sustainable Synthetic Pathways for Substituted Benzothiazoles

The creation of eco-friendly and efficient methods for synthesizing substituted benzothiazoles is a major focus of current research. Traditional methods often rely on harsh chemicals and produce significant waste. To counter this, scientists are exploring "green" chemistry approaches.

Key sustainable strategies include:

Catalyst-Free Synthesis: Recent studies have shown the successful synthesis of substituted benzothiazoles at room temperature without the need for a catalyst. bohrium.combohrium.com This method is not only environmentally friendly but also results in high yields and reduces waste. bohrium.combohrium.com

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation in the synthesis of 2-substituted benzothiazoles has proven to be an efficient and environmentally friendly method. tandfonline.com This technique often leads to faster reactions and excellent yields. tandfonline.com

Water-Based Synthesis: An efficient method for the one-step synthesis of certain benzothiazole (B30560) derivatives has been developed using water as a solvent, avoiding the need for metal or ligand catalysts. rsc.org

Table 1: Sustainable Synthetic Methods for Benzothiazoles
Synthetic MethodKey AdvantagesSupporting Evidence
Catalyst-Free SynthesisEnvironmentally friendly, high yields, reduced waste.Achieved at room temperature with high atom economy. bohrium.combohrium.com
Ultrasound-Assisted SynthesisFaster reactions, excellent yields, eco-friendly.Effective for a variety of functionalized benzothiazoles. tandfonline.com
Water-Based SynthesisAvoids toxic solvents, metal/ligand-free.Practical for one-step synthesis of specific derivatives. rsc.org

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational tools are revolutionizing drug discovery by predicting how molecules will behave, which speeds up the design of new drug candidates. For 5-Methylbenzo[d]thiazol-6-amine and its related compounds, advanced computational methods are critical.

Future research will leverage:

Molecular Docking and Simulation: These techniques are used to predict how benzothiazole derivatives will interact with biological targets. nih.govbiointerfaceresearch.comnih.gov This helps in understanding their mechanism of action and in designing more potent drugs. nih.govbiointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models help to predict the biological activity of new benzothiazole compounds based on their chemical structure. mdpi.comresearchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which helps in the early stages of drug development. biointerfaceresearch.com

Rational Design of Multi-Targeting Benzothiazole Derivatives with Enhanced Selectivity

Complex diseases like cancer and Alzheimer's often involve multiple biological pathways. nih.govtandfonline.com Drugs that can hit multiple targets at once offer a promising treatment strategy. nih.govtandfonline.com The benzothiazole structure is a versatile base for creating such multi-target agents.

Future research will focus on designing derivatives of this compound that can interact with several selected targets simultaneously. For instance, in Alzheimer's disease research, benzothiazole derivatives are being developed to inhibit multiple enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as to prevent the aggregation of amyloid-beta plaques. nih.govrsc.orgmdpi.com This multi-pronged approach could offer a more effective treatment than single-target drugs. nih.govtandfonline.comnih.govrsc.orgmdpi.com

Exploration of this compound in Underexplored Biological Systems and Disease Models

While benzothiazoles are well-known for their anticancer and antimicrobial properties, their potential in other areas is still largely untapped. nih.govfrontiersin.orgnih.govnih.gov Future research will explore the use of this compound and its derivatives in new biological contexts.

Potential new areas of investigation include:

Neurodegenerative Diseases: Benzothiazole derivatives are being investigated as potential treatments for Alzheimer's and Parkinson's disease. nih.govtandfonline.comnih.govrsc.orgnih.gov

Inflammatory Diseases: The anti-inflammatory properties of benzothiazoles make them promising candidates for treating conditions like arthritis. nih.govfrontiersin.orgnih.gov

Metabolic and Cardiovascular Diseases: The diverse biological activities of benzothiazoles suggest they may have applications in treating diabetes and heart conditions. nih.govnih.gov

Table 2: Potential Therapeutic Applications of Benzothiazole Derivatives
Disease AreaPotential Mechanism of ActionSupporting Evidence
Alzheimer's DiseaseInhibition of AChE, MAO-B, and amyloid-beta aggregation.Multi-target-directed ligands show promise in preclinical studies. nih.govtandfonline.comnih.govrsc.orgmdpi.com
CancerInhibition of various kinases and other proteins involved in tumor growth.Benzothiazole is a privileged scaffold in anticancer drug design. frontiersin.orgnih.gov
Inflammatory DiseasesInhibition of inflammatory pathways.Derivatives have shown anti-inflammatory effects in preclinical models. nih.govnih.gov

Integration of Benzothiazole Chemistry with Nanotechnology and Advanced Delivery Systems

Nanotechnology offers new ways to overcome challenges in drug delivery, such as poor solubility and getting the drug to the right place in the body. Combining this compound with advanced delivery systems could significantly improve its effectiveness.

Future research in this area includes:

Nanoparticle Formulations: Encapsulating benzothiazole derivatives in nanoparticles can improve their delivery and effectiveness. For example, chitosan-based nanoparticles with benzothiazole substituents have been synthesized and show promise as antibacterial agents. nih.gov

Targeted Drug Delivery: Nanoparticles can be designed to specifically target diseased cells, which would reduce side effects and increase the drug's efficacy.

Theranostics: This involves creating systems that can both diagnose and treat a disease. Benzothiazole derivatives with imaging properties could be used to track the delivery of a drug and monitor its effects in real-time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methylbenzo[d]thiazol-6-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nitration followed by reduction. For example, a nitro precursor (e.g., 5-methyl-4-nitrobenzo[d]thiazole) can be reduced using iron-acetic acid in methanol, yielding the amine . Alternative routes start with substituted anilines: sodium thiocyanate and bromine in glacial acetic acid form the benzothiazole core, followed by hydrazine substitution (e.g., refluxing with hydrazine hydrate in ethylene glycol for 10 hours to introduce hydrazinyl groups) . Optimizing stoichiometry (e.g., 5 equiv. hydrazine) and reaction time (10–12 hours) improves yields (78–81%) .
  • Key Considerations : Monitor reaction progress via TLC (EtOAc:Hexane, 50:50 v/v) and purify via column chromatography (silica gel, cyclohexane/ethyl acetate) or recrystallization (methanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.